molecular formula C24H25NOSi B13701753 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile

Cat. No.: B13701753
M. Wt: 371.5 g/mol
InChI Key: KSLSPYITBLIDHB-UHFFFAOYSA-N
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Description

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile typically involves the protection of a hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of free hydroxyl groups or other protected derivatives.

Scientific Research Applications

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under specific conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .

Properties

Molecular Formula

C24H25NOSi

Molecular Weight

371.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-2-phenylacetonitrile

InChI

InChI=1S/C24H25NOSi/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-23(19-25)20-13-7-4-8-14-20/h4-18,23H,1-3H3

InChI Key

KSLSPYITBLIDHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C#N)C3=CC=CC=C3

Origin of Product

United States

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